molecular formula C13H18N2O5 B1409101 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline CAS No. 1702261-27-5

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline

Cat. No. B1409101
Key on ui cas rn: 1702261-27-5
M. Wt: 282.29 g/mol
InChI Key: GWTLTGYJGNTLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434697B2

Procedure details

4-amino-3-nitrophenol (2.0 g, 12.977 mmol) was dissolved in DMF (20 ml) and Potassium carbonate (3.59 g, 25.953 mmol) was added. To the mixture was added 2-(2-bromoethoxy)tetrahydro-2H-pyran (2.55 ml, 16.87 mmol) and the reaction mixture was stirred at 50° C. for 6 hours and then for 3 days at room temperature. The reaction mixture was poured into EtOAc/brine. The aqueous layer was extracted twice with EtOAc. The combined organic layer was washed with brine three times, dried over MgSO4 and evaporated. The resulting material was purified by flash chromatography on silica eluting with 5% to 40% EtOAc/Hexane to afford title compound (1.4 g, yield: 38%). 1H-NMR (400 MHz, CDCl3) δ 1.51-1.68 (m, 4H) 1.71-1.89 (m, 2H) 3.46-3.61 (m, 1H) 3.72-3.99 (m, 2H) 4.03-4.24 (m, 3H) 4.64-4.79 (m, 1H) 6.78 (d, 1H) 7.09-7.17 (m, 1H) 7.60 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three
Name
EtOAc brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][O:21][CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][O:23]1.CCOC(C)=O.[Cl-].[Na+].O>CN(C=O)C>[N+:9]([C:3]1[CH:4]=[C:5]([O:8][CH2:19][CH2:20][O:21][CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][O:23]2)[CH:6]=[CH:7][C:2]=1[NH2:1])([O-:11])=[O:10] |f:1.2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.55 mL
Type
reactant
Smiles
BrCCOC1OCCCC1
Step Four
Name
EtOAc brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 3 days at room temperature
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting material was purified by flash chromatography on silica eluting with 5% to 40% EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.